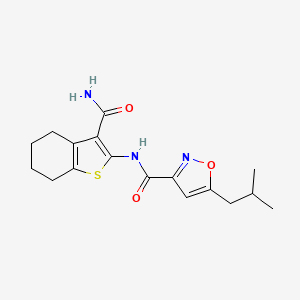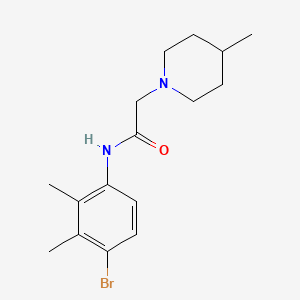![molecular formula C19H24FN5O2S B4655566 4-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B4655566.png)
4-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine
Descripción general
Descripción
4-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperazine and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines.
Substitution Reactions:
Sulfonylation: The final step involves the sulfonylation of the piperazine ring with 3-fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine rings.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrimidine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products: The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
4-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of enzyme inhibitors, particularly targeting dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and selectivity.
Mecanismo De Acción
The compound exerts its effects primarily through inhibition of specific enzymes. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels . The molecular targets include the active site residues of the enzyme, and the pathways involved are related to glucose metabolism and insulin regulation.
Comparación Con Compuestos Similares
Teneligliptin: Another DPP-4 inhibitor with a similar structure but different substituents on the piperazine and pyrrolidine rings.
Sitagliptin: A well-known DPP-4 inhibitor used in the treatment of type 2 diabetes, with a different core structure.
Uniqueness: 4-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its fluorobenzene sulfonyl group enhances its binding affinity and selectivity towards DPP-4, making it a potent inhibitor with potential therapeutic benefits .
Propiedades
IUPAC Name |
4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2S/c1-15-21-18(23-7-2-3-8-23)14-19(22-15)24-9-11-25(12-10-24)28(26,27)17-6-4-5-16(20)13-17/h4-6,13-14H,2-3,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXDIELBBXKSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4-propyl-4H-1,2,4-triazole](/img/structure/B4655493.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thien-2-yl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4655509.png)
![4-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4655518.png)

![2-(2-Chlorophenoxy)-N-{1-methyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide](/img/structure/B4655528.png)

![N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-fluorobenzamide](/img/structure/B4655543.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(3-isoxazolyl)ethyl]-N-methylbenzamide](/img/structure/B4655544.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4655551.png)
![ETHYL 1-ETHYL-6-{[4-(3-METHOXYBENZYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4655565.png)
![2-{4-[(2-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4655572.png)
![3-amino-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B4655578.png)
![4-(2-Methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B4655582.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(cyclohexylsulfanyl)ethyl]prop-2-enamide](/img/structure/B4655589.png)
